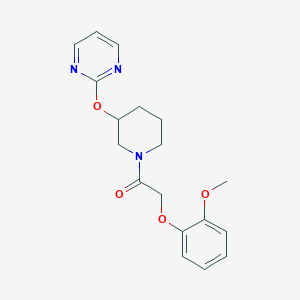
2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of compounds known as kinase inhibitors, which are molecules that can block the activity of enzymes called kinases. Kinases play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. Therefore, MPP has been studied for its potential to treat various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学的研究の応用
Metabolic Pathways and Disposition
- The compound BMS-690514, structurally related to the query compound, is an oral inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors. It's developed for treating non–small-cell lung cancer and metastatic breast cancer. The disposition of [14C]BMS-690514 in humans involves extensive metabolism via multiple pathways, including oxidation and glucuronidation. The metabolites do not contribute to the pharmacology of BMS-690514, indicating a complex metabolic profile for such compounds (Christopher et al., 2010).
Pharmacokinetics and Pharmacodynamics
- CERC-301, a chemical analogue, is a selective N-methyl-D-aspartate receptor antagonist with promising preclinical pharmacodynamic and pharmacokinetic properties for major depressive disorder treatment. The study highlights its high-binding affinity specific to GluN2B, along with detailed pharmacokinetic properties, including dose-proportional pharmacokinetics in humans. This indicates the potential of such compounds in therapeutic applications, with a focus on receptor occupancy guiding clinical trials (Garner et al., 2015).
Exposure Analysis
- In a study on environmental exposure to pesticides, the metabolites of related compounds were measured in urine samples of preschool children. This research provides crucial insights into the chronic exposure patterns and potential health implications, emphasizing the importance of understanding the exposure risks associated with such chemical compounds (Babina et al., 2012).
特性
IUPAC Name |
2-(2-methoxyphenoxy)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-7-2-3-8-16(15)24-13-17(22)21-11-4-6-14(12-21)25-18-19-9-5-10-20-18/h2-3,5,7-10,14H,4,6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBDOFLRBUEJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

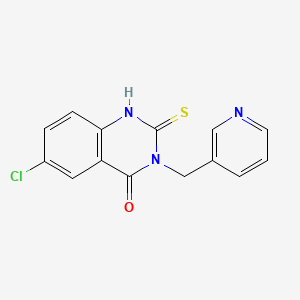
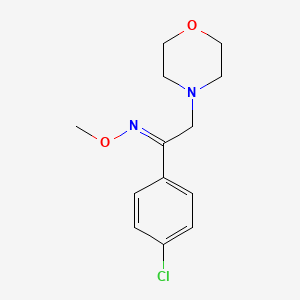
![6-(3-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2633417.png)
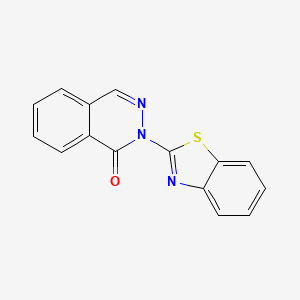
![(E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633422.png)
![N-(3,4-dimethylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2633423.png)

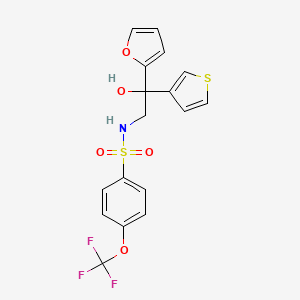
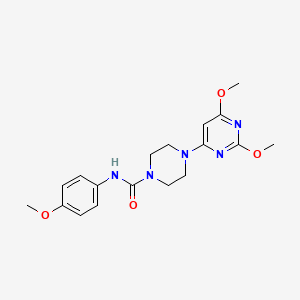
![6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2633430.png)

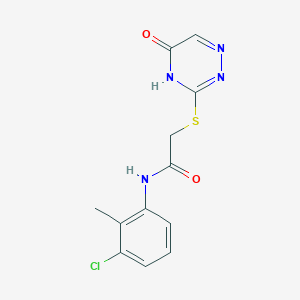
![2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2633435.png)
![2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2633436.png)